2,4-Dimethoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide is an organic compound with a molecular formula of C9H13NO4S It is a derivative of benzene, featuring methoxy groups at the 2 and 4 positions, a methyl group at the 3 position, and a sulfonamide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2,4-dimethoxy-3-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonic acid groups.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The methoxy groups and the methyl group on the benzene ring can also influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzene-1-sulfonamide: Lacks the methyl group at the 3 position.
3-Methylbenzene-1-sulfonamide: Lacks the methoxy groups at the 2 and 4 positions.
2,4-Dimethoxy-3-methylbenzene: Lacks the sulfonamide group.
Uniqueness
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy groups and a sulfonamide group on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO4S |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6-7(13-2)4-5-8(9(6)14-3)15(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
QJLRTCSFHZRGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)(=O)N)OC |
Origin of Product |
United States |
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